molecular formula C7H8O2 B6145704 3-ethylfuran-2-carbaldehyde CAS No. 1781941-14-7

3-ethylfuran-2-carbaldehyde

Cat. No.: B6145704
CAS No.: 1781941-14-7
M. Wt: 124.1
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Description

3-Ethylfuran-2-carbaldehyde (CAS: 23074-10-4 ) is a high-purity, substituted furan-2-carbaldehyde with the molecular formula C7H8O2 and a monoisotopic mass of 124.05243 Da . This compound serves as a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems. Its molecular structure features a reactive aldehyde group adjacent to the ethyl-substituted furan ring, making it an ideal precursor for condensation reactions . Researchers utilize this compound in the synthesis of furfurylidene derivatives and other condensate products with active methylene compounds, which are prominent scaffolds in medicinal and materials chemistry . Substituted furan-2-carboxaldehydes, like this derivative, are known to act as key intermediates in the preparation of biologically active molecules and are ubiquitous structural units found in natural products and pharmaceuticals . The compound can function as a core heteroaromatic aldehyde in reactions such as the Erlenmeyer-Plöchl synthesis to form 1,3-oxazol-5(4H)-ones, which are convenient reagents for synthesizing α,β-unsaturated α-amino acids and novel heterocyclic compounds . Modern synthetic applications also include its potential use in developing enzymatic CO2 fixation pathways, analogous to those used to produce other valuable five-membered heterocyclic aldehydes like furfural and pyrrole-2-carbaldehyde, which have applications in polymers, biochemical dyes, and pharmaceuticals . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

1781941-14-7

Molecular Formula

C7H8O2

Molecular Weight

124.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 Ethylfuran 2 Carbaldehyde

Reactivity Profiles of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

The most fundamental reaction of the aldehyde group in 3-ethylfuran-2-carbaldehyde is nucleophilic addition. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. This reaction transforms the hybridization of the carbonyl carbon from sp2 to sp3, resulting in a tetrahedral intermediate. masterorganicchemistry.comfiveable.me

The reaction's reversibility depends on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in Grignard reagents (R-MgX) or organolithium compounds (R-Li), add irreversibly to form secondary alcohols after an acidic workup. Weaker nucleophiles, like cyanide (CN-), can add reversibly to form cyanohydrins.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile/Reagent Intermediate/Product Class Specific Product Name
Grignard Reagent (e.g., CH₃MgBr) Secondary Alcohol 1-(3-ethylfuran-2-yl)ethanol
Organolithium (e.g., n-BuLi) Secondary Alcohol 1-(3-ethylfuran-2-yl)pentan-1-ol
Sodium Cyanide (NaCN) followed by H⁺ Cyanohydrin 2-(3-ethylfuran-2-yl)-2-hydroxyacetonitrile
Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol (3-ethylfuran-2-yl)methanol

Condensation reactions involving the aldehyde group are crucial for forming new carbon-carbon and carbon-nitrogen double bonds. The Knoevenagel condensation, for instance, involves the reaction of this compound with compounds containing an active methylene (B1212753) group (e.g., malonic esters, ethyl cyanoacetate) in the presence of a basic catalyst. scirp.orgsphinxsai.com This reaction is a powerful method for synthesizing substituted alkenes. sphinxsai.com

Reaction with primary amines yields imines, also known as Schiff bases. This transformation typically requires mild acid catalysis and often involves the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com

Table 2: Common Condensation Reactions

Reactant Reaction Type Product Class
Active Methylene Compound (e.g., diethyl malonate) Knoevenagel Condensation Furan-acrylic ester analogue
Primary Amine (R-NH₂) Imine Formation Imine (Schiff Base)
Ketone (e.g., Acetophenone) Aldol Condensation Chalcone Analogue

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 3-ethylfuran-2-carboxylic acid. Various oxidizing agents can accomplish this transformation. A common industrial method for oxidizing furan (B31954) aldehydes involves heating the compound in a solvent with dissolved oxygen and a metal catalyst, such as salts of Co(II), Mn(II), or Ce(III). google.comgoogle.com Depending on the reaction conditions, such as temperature and the presence of promoters, high yields of the corresponding carboxylic acid can be achieved. google.com The resulting 3-ethylfuran-2-carboxylic acid is a stable derivative. wikipedia.org

Conversely, the aldehyde can be reduced to a primary alcohol, (3-ethylfuran-2-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent. For a more potent option, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) can be used, which also effectively reduces the aldehyde to the corresponding alcohol. fiveable.mescirp.org

Intrinsic Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that exhibits reactivity distinct from that of benzene (B151609). wikipedia.orgyoutube.com

Furan is more nucleophilic than benzene and readily undergoes electrophilic aromatic substitution (EAS). youtube.com The reactivity of the this compound ring is modulated by the two existing substituents. The ethyl group at C-3 is an activating group that directs incoming electrophiles to the ortho (C-2 and C-4) positions. The carbaldehyde group at C-2 is a deactivating group that directs incoming electrophiles to the meta (C-4) position.

The combined influence of these two groups strongly favors electrophilic attack at the C-4 position, as it is activated by the ethyl group and is the meta-position relative to the deactivating aldehyde. Substitution at the C-5 position is also possible but generally less favored.

Nucleophilic aromatic substitution (NAS) is less common for electron-rich systems like furan. youtube.com This type of reaction typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring toward nucleophilic attack. youtube.comchadsprep.com In the case of this compound, NAS is not a favored pathway unless a leaving group is introduced onto the ring through a prior reaction.

Diels-Alder Cycloadditions and Related Pericyclic Transformations

The furan ring, a key structural feature of this compound, can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mdpi.comencyclopedia.pub This capability allows for the construction of six-membered rings, specifically 7-oxabicyclo[2.2.1]heptane derivatives, which are valuable intermediates in organic synthesis. nih.govnih.gov The reactivity of the furan diene is, however, significantly influenced by the nature of its substituents.

In this compound, the ring is substituted with an electron-donating ethyl group at the C3 position and a strong electron-withdrawing carbaldehyde (formyl) group at the C2 position. The carbaldehyde group tends to decrease the electron density of the furan ring, which generally reduces its reactivity as a diene in a normal-electron-demand Diels-Alder reaction where the diene's Highest Occupied Molecular Orbital (HOMO) interacts with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Consequently, furfural (B47365) (furan-2-carbaldehyde) itself is often a reluctant diene, and its direct cycloaddition with common alkenes can be thermodynamically unfavorable. mdpi.com

To overcome this reduced reactivity, several strategies can be employed:

Activation of the Dienophile: Using strongly electron-deficient dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides, can facilitate the reaction. nih.govyoutube.com

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the cycloaddition. encyclopedia.pub

Modification of the Aldehyde Group: Converting the aldehyde into a less electron-withdrawing group, such as an acetal, can enhance the furan's reactivity. mdpi.com

Oxidative Degradation and Ring-Opening Processes

Furan and its derivatives are susceptible to oxidative degradation, a process that can be initiated by various oxidants, including singlet oxygen (¹O₂). The reaction of the furan ring in this compound with singlet oxygen, typically generated photosensitively, proceeds via a [4+2] cycloaddition mechanism. This pericyclic reaction leads to the formation of a bicyclic endoperoxide, a structurally unique heterocycle containing a peroxide bridge. nih.govrsc.orgnih.gov

This transformation is a characteristic reaction of the furan nucleus and is analogous to a Diels-Alder reaction where singlet oxygen acts as the dienophile. The formation of endoperoxides from furans is a key step in many synthetic and metabolic pathways. nih.govorganicreactions.org While endoperoxides can be isolated in some cases, they are often unstable intermediates that readily undergo further transformations. thieme-connect.comrsc.org The stability and subsequent reaction pathway of the endoperoxide derived from this compound would be influenced by the electronic and steric properties of the ethyl and carbaldehyde substituents.

The endoperoxides formed from the photooxygenation of furans are often transient and serve as precursors to ring-opened products. nih.gov The cleavage of the furan ring is a significant transformation, as it converts the heterocyclic system into highly functionalized acyclic compounds, most notably 1,4-dicarbonyls. organicreactions.orgnih.gov

The mechanistic pathway for the ring scission of the endoperoxide intermediate can proceed through several routes. A common pathway involves the rearrangement of the endoperoxide to yield unsaturated dicarbonyl compounds. nih.gov For instance, studies on furans with a β-ketoester group show that oxidative ring-opening produces 1,4-dicarbonyl moieties through an endoperoxide intermediate. nih.govrsc.org In the case of this compound, the resulting endoperoxide would be expected to rearrange to form an unsaturated ethyl-substituted 1,4-dicarbonyl compound. The exact structure of the final product would depend on the specific rearrangement pathway, which can be influenced by reaction conditions such as temperature and the presence of catalysts or other reagents. thieme-connect.comrsc.org This oxidative cleavage is a powerful synthetic tool, effectively using the furan ring as a masked 1,4-dicarbonyl functionality. organicreactions.org

Mechanistic Studies of this compound Reactions

Kinetic studies on the gas-phase reactions of furan derivatives with major atmospheric oxidants—such as the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and chlorine atoms (Cl)—are crucial for understanding their atmospheric lifetime and impact. The primary degradation pathway for furans in the atmosphere during the daytime is their reaction with OH radicals. acs.orgcsic.es

The presence of an aldehyde group, as in furfural, generally deactivates the ring towards electrophilic attack compared to furan itself, resulting in a slower reaction rate with OH radicals. Conversely, alkyl groups like methyl (and by extension, ethyl) activate the ring, leading to faster reaction rates. For example, the rate coefficient for the reaction of 3-methylfuran (B129892) with OH radicals is significantly higher than that for furan. acs.orgcopernicus.org Therefore, the reactivity of this compound will be determined by the competing effects of the deactivating aldehyde group and the activating ethyl group.

The table below summarizes experimentally determined rate coefficients for the reaction of several relevant furan compounds with atmospheric oxidants at room temperature.

CompoundOxidantRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Reference
FuranOH(4.07 ± 0.32) × 10⁻¹¹ researchgate.net
FuranNO₃(1.49 ± 0.23) × 10⁻¹² researchgate.net
FuranCl~2 × 10⁻¹⁰ acs.org
Furan-2-carbaldehyde (Furfural)OH(1.9 ± 0.4) × 10⁻¹¹
Furan-2-carbaldehyde (Furfural)NO₃(9.07 ± 2.3) × 10⁻¹⁴ researchgate.net
Furan-2-carbaldehyde (Furfural)Cl(2.61 ± 0.27) × 10⁻¹⁰ researchgate.net
3-MethylfuranOH(1.13 ± 0.22) × 10⁻¹⁰ copernicus.org
3-MethylfuranNO₃(1.26 ± 0.18) × 10⁻¹¹ copernicus.org

The detailed mechanisms of furan oxidation reactions, particularly by OH radicals, have been elucidated through high-level theoretical and computational studies. csic.esbenthamopenarchives.com These studies provide insight into the structures and energies of reaction intermediates and the transition states that connect them.

The gas-phase reaction of a furan derivative with an OH radical is not a single-step process. It typically begins with the formation of a pre-reactive hydrogen-bonded complex, where the hydrogen of the hydroxyl radical interacts with the π-system of the furan ring. benthamopenarchives.com Following this, the OH radical adds to one of the carbon atoms of the furan ring. For substituted furans, the addition is regioselective. In the case of furan itself, addition to the C2 (or C5) position is energetically favored over addition to the C3 (or C4) position. csic.esbenthamopenarchives.com The resulting HO-adducts at C2 and C3 are calculated to be significantly more stable than the initial reactants, by approximately 30.5 and 12.5 kcal·mol⁻¹ respectively. benthamopenarchives.com

The transition state leading to the more stable 2-HO-adduct is lower in energy than the transition state for the formation of the 3-HO-adduct. benthamopenarchives.com For this compound, OH addition would likely occur at the C5 position, which is sterically accessible and electronically activated by the furan ring oxygen, although the precise regioselectivity would be influenced by the substituents.

These highly chemically activated adduct radicals can then undergo several subsequent reactions. The most significant is the electrocyclic ring-opening of the HO-adduct. csic.es This step involves the cleavage of a C-O bond within the ring, leading to the formation of various conformers of open-chain unsaturated carbonyl radical species. acs.orgbenthamopenarchives.com Theoretical calculations have mapped out the potential energy surfaces for these ring-opening pathways, identifying the transition state structures and energy barriers involved, thus providing a comprehensive picture of the degradation mechanism from the initial radical attack to the formation of final products. csic.es

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules like 3-ethylfuran-2-carbaldehyde. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While one-dimensional ¹H and ¹³C NMR spectra provide initial data, multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would reveal correlations between the protons of the ethyl group (CH₂ and CH₃) and between the two adjacent protons on the furan (B31954) ring (H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.educolumbia.eduepfl.ch It is highly sensitive and allows for the clear assignment of protonated carbons. columbia.edu For instance, the signal for the aldehydic proton would correlate with the aldehydic carbon, and the furan ring protons would correlate with their respective ring carbons. epfl.ch An edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH, ⁴J_CH). youtube.comcolumbia.eduepfl.ch It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. epfl.ch Key HMBC correlations for this compound would include:

The aldehydic proton (CHO) showing correlation to the C2 and C3 carbons of the furan ring.

The methylene (B1212753) protons (CH₂) of the ethyl group correlating with the C2, C3, and C4 carbons of the furan ring, as well as the methyl carbon.

The furan ring protons showing long-range correlations to other carbons within the ring and to the carbons of the substituents.

By combining these techniques, a complete and confident assignment of the ¹H and ¹³C NMR spectra can be achieved.

Table 1: Expected NMR Data for this compound based on Analogous Compounds Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Data for the parent compound, furan-2-carbaldehyde, is used for illustrative purposes.

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton → Carbon)
CHO~9.6~178H-CHO → C2, C3
C2-~153-
C3-~125-
H4 / C4~6.6~112H4 → C2, C3, C5, CH₂
H5 / C5~7.7~148H5 → C3, C4, CHO
CH₂~2.7~22H-CH₂ → C2, C3, C4, CH₃
CH₃~1.3~14H-CH₃ → C3, CH₂

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms and assigning complex NMR spectra. mdpi.com Replacing a proton with a deuterium atom (D) can lead to several observable effects: the disappearance of the ¹H signal, the appearance of a broad signal in the ²H NMR spectrum, and small shifts in the ¹³C NMR chemical shifts of nearby carbons, known as deuterium isotope effects (DIEs). rsc.orgnih.gov

These isotope effects can be transmitted through multiple bonds and even across hydrogen bonds. nih.govnih.gov For instance, in a study on furan-2-carbaldehyde-d (where the aldehydic proton is replaced by deuterium), an isotope shift was observed for the directly bonded carbon (¹³C(1)-D) as well as for the C2 carbon of the furan ring. researchgate.net This demonstrates the transmission of the effect over two bonds. researchgate.net

For this compound, selective deuteration at various positions (e.g., the aldehyde, the ethyl group, or the furan ring) could provide mechanistic insights into its synthesis or reactions. The resulting changes in the ¹³C NMR spectrum, affecting not only the directly bonded carbon but also those further away, can confirm assignments and reveal subtle electronic interactions within the molecule. rsc.orgnih.gov

This compound can exist as two primary planar conformers (or rotamers) due to rotation around the single bond connecting the furan ring and the aldehyde group. These are typically referred to as the OO-syn (or O-O cis) and OO-anti (or O-O trans) conformers, where the aldehyde oxygen is oriented towards or away from the furan ring oxygen, respectively.

At room temperature, the rotation around this bond may be fast on the NMR timescale, resulting in a single, time-averaged set of signals. However, at lower temperatures, this rotation can be slowed, potentially allowing for the observation of separate signals for each distinct conformer. digitellinc.com The relative populations of these conformers can be determined by integrating their respective signals. Furthermore, NMR parameters like proton-proton and proton-carbon coupling constants and Nuclear Overhauser Effect (NOE) enhancements can provide definitive evidence for the predominant conformation in solution.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. It is highly effective for identifying functional groups and providing information about molecular structure and intermolecular interactions.

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups.

Aldehyde Group: The most prominent feature is the strong C=O stretching vibration, typically appearing in the region of 1660-1700 cm⁻¹ in the IR spectrum. mdpi.com The C-H stretch of the aldehyde group gives rise to characteristic bands around 2700-2850 cm⁻¹. mdpi.com

Furan Ring: The C=C and C-O stretching vibrations of the furan ring appear in the fingerprint region (below 1600 cm⁻¹).

Ethyl Group: The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are observed in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups appear at lower wavenumbers.

The combination of these bands creates a unique "molecular fingerprint" that can be used to identify the compound.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are based on data from analogous compounds like furan-2-carbaldehyde and are approximate.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
C-H StretchFuran Ring~3125Medium
C-H Stretch (asymmetric/symmetric)Ethyl Group (CH₂, CH₃)2850 - 3000Medium-Strong
C-H StretchAldehyde (CHO)2715 - 2850Medium-Weak (often two bands)
C=O StretchAldehyde (CHO)1660 - 1700Very Strong
C=C StretchFuran Ring~1570, ~1470Medium-Strong
C-O-C StretchFuran Ring~1150Strong

Vibrational spectroscopy is particularly sensitive to the conformational state of the molecule. For furan-2-carbaldehyde, distinct vibrational bands have been assigned to the OO-cis and OO-trans conformers. mdpi.com For example, the C=O stretching band is often split into a doublet, with each peak corresponding to one of the two rotamers. mdpi.com This splitting arises because the different electronic and steric environments in the two conformers slightly alter the force constant of the C=O bond. A similar phenomenon would be expected for this compound.

Furthermore, IR spectroscopy can reveal information about intermolecular hydrogen bonding. uj.edu.pl While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the aldehyde and the furan ring can act as hydrogen bond acceptors. researchgate.net In the condensed phase or in protic solvents, weak C-H···O hydrogen bonds or interactions with solvent molecules could occur, leading to shifts in the vibrational frequencies, particularly a red-shift (lowering of frequency) of the C=O stretching band. uj.edu.pl

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the structural analysis of furan derivatives, providing detailed information on molecular weight and fragmentation patterns that are crucial for unequivocal identification.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS can distinguish its molecular formula, C₇H₈O₂, from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

The theoretical monoisotopic mass of this compound is calculated by summing the masses of its most abundant isotopes. An HRMS instrument would be expected to measure a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thereby confirming the elemental composition. uni.lu

Table 1: HRMS Data for this compound This interactive table outlines the theoretical exact mass based on the molecular formula C₇H₈O₂.

View HRMS Data Table
ParameterValue
Molecular FormulaC₇H₈O₂
Theoretical Monoisotopic Mass124.05243 Da
Nominal Mass124 Da
Common Adducts (Predicted)[M+H]⁺, [M+Na]⁺, [M+K]⁺

Understanding the fragmentation pathways under different ionization conditions provides a detailed fingerprint of the molecule's structure.

Electron Ionization (EI-MS)

In EI-MS, high-energy electrons (typically 70 eV) bombard the molecule, leading to the formation of a high-energy radical cation (M•⁺) that undergoes extensive and predictable fragmentation. nih.gov The fragmentation of aldehydes often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, the primary fragmentation routes are expected to involve:

Loss of a hydrogen radical (•H): Resulting in a stable acylium ion at m/z 123.

Loss of the formyl radical (•CHO): Leading to the formation of a 3-ethylfuranyl cation at m/z 95. This fragmentation is analogous to that seen in furan-2-carbaldehyde. mdpi.comresearchgate.net

Alpha-cleavage of the ethyl group: Loss of a methyl radical (•CH₃) to form an ion at m/z 109.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen, but it is less common for aromatic aldehydes.

Table 2: Proposed EI-MS Fragmentation of this compound This interactive table details the likely fragments of this compound under Electron Ionization.

View EI-MS Fragmentation Table
m/zProposed Ion FormulaDescription of Loss
124[C₇H₈O₂]•⁺Molecular Ion
123[C₇H₇O₂]⁺Loss of •H from the aldehyde group
95[C₆H₇O]⁺Loss of the formyl radical (•CHO)
109[C₆H₅O₂]⁺Loss of a methyl radical (•CH₃) from the ethyl group
67[C₄H₃O]⁺Further fragmentation of the furan ring
39[C₃H₃]⁺Characteristic furan ring fragment

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺, [M+K]⁺) with minimal initial fragmentation. rsc.org Fragmentation is then induced in a collision cell (tandem mass spectrometry, MS/MS), and the pathways for these even-electron ions differ significantly from the radical-driven cleavages in EI. nih.gov Fragmentation of the [M+H]⁺ ion of this compound would likely proceed through the loss of small, stable neutral molecules. nih.gov

Table 3: Predicted ESI-MS Adducts and Potential Fragments for this compound This interactive table shows predicted adducts and collision-induced fragments for this compound.

View ESI-MS Data Table
m/z (Adduct)Ion FormulaDescription
125.05971[C₇H₉O₂]⁺Protonated Molecule [M+H]⁺
147.04165[C₇H₈O₂Na]⁺Sodium Adduct [M+Na]⁺
163.01559[C₇H₈O₂K]⁺Potassium Adduct [M+K]⁺
m/z (Fragment) Proposed Neutral Loss Description
107H₂OLoss of water from the protonated molecule
97COLoss of carbon monoxide from the protonated molecule

Advanced Chromatographic-Spectroscopic Coupling for Complex Mixture Analysis

The coupling of chromatography with mass spectrometry is essential for the analysis of this compound in complex matrices such as food, beverages, and environmental samples.

This compound is a volatile compound well-suited for gas chromatography. In complex volatile profiles, co-elution with other compounds, particularly isomers like 2,5-dimethylfuran-3-carbaldehyde (B2554321) or other alkylfurans, can hinder accurate identification and quantification with standard GC-MS. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers a significant enhancement in separation power. By subjecting the effluent from a primary GC column to a second, orthogonal separation on a different stationary phase, GCxGC achieves a much higher peak capacity. This allows for the resolution of previously co-eluting compounds, providing a highly detailed and structured chromatogram that is ideal for the comprehensive profiling of volatile organic compounds in complex samples.

While GC-MS is the preferred method for analyzing this compound directly, LC-HRMS becomes the technique of choice when the compound is present in a non-volatile matrix or when it has been chemically modified. chemrxiv.orgnih.gov For instance, the aldehyde functional group can be derivatized (e.g., with 2,4-dinitrophenylhydrazine) to create a less volatile, UV-active derivative that is more amenable to LC separation.

In such cases, the coupling of LC with HRMS provides both the separation of the derivatized compound from the matrix and its unequivocal identification through high-accuracy mass measurement. nih.gov This approach is invaluable for quantitative studies in complex biological or food-based systems where extensive sample cleanup would otherwise be required.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for the detection and characterization of paramagnetic species, i.e., molecules with unpaired electrons (radicals). nih.govnih.gov

While this compound is a diamagnetic molecule, its radical cation ([C₇H₈O₂]•⁺) can be generated, for example, through chemical oxidation or during ionization processes like EI-MS. EPR spectroscopy is the only method that can directly observe this radical intermediate. researchgate.net An EPR study would reveal crucial information about the electronic structure of the radical cation. The spectrum's g-factor and hyperfine coupling constants would precisely map the distribution of the unpaired electron's spin density across the furan ring and the ethyl and carbaldehyde substituents. researchgate.netrsc.org This provides fundamental insights into the molecule's reactivity and electronic properties that cannot be obtained by other spectroscopic techniques. cdmf.org.br

Theoretical and Computational Studies on 3 Ethylfuran 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the properties of 3-ethylfuran-2-carbaldehyde, offering a detailed understanding of its behavior.

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

The electronic structure of this compound is fundamentally determined by the arrangement of its constituent atoms and the distribution of electrons within the molecule. The furan (B31954) ring, an aromatic heterocycle, in conjunction with the electron-withdrawing carbaldehyde group and the electron-donating ethyl group, creates a unique electronic environment.

Computational methods like Density Functional Theory (DFT) are employed to calculate the distribution of electron density. This analysis typically reveals a significant polarization of charge. The oxygen atom in the carbaldehyde group possesses a partial negative charge due to its high electronegativity, while the adjacent carbonyl carbon carries a partial positive charge. The furan ring itself exhibits a complex charge distribution influenced by the competing effects of the substituents.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is generally distributed over the furan ring and the ethyl group, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is primarily localized on the carbaldehyde group, specifically the C=O bond, making it the probable site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of a Representative Furan-2-carbaldehyde Derivative.
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Conformational Landscape Analysis and Energy Minima Identification

The presence of single bonds in this compound allows for rotational freedom, leading to different spatial arrangements or conformations. The most significant of these involve the rotation around the C-C bond connecting the furan ring and the carbaldehyde group, and the rotation of the ethyl group.

Theoretical studies on similar molecules, such as 3-furaldehyde, have shown the existence of two planar conformers: a more stable trans form and a less stable cis form, with the energy difference being relatively small. researchgate.net For this compound, a similar situation is expected for the orientation of the aldehyde group relative to the furan ring. Additionally, the ethyl group can adopt various conformations.

Computational scanning of the potential energy surface by systematically rotating these bonds allows for the identification of stable conformers, which correspond to energy minima. The relative energies of these conformers determine their population at a given temperature.

Table 2: Relative Energies of Conformers for a Substituted Furan-2-carbaldehyde.
ConformerRelative Energy (kcal/mol)Population at 298 K (%)
trans-gauche0.0065
cis-gauche0.8525
trans-anti1.5010

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and their corresponding normal modes.

For this compound, characteristic vibrational modes are expected. These include the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1650-1700 cm⁻¹. The furan ring will exhibit several characteristic stretching and bending modes. The ethyl group will contribute C-H stretching vibrations around 2800-3000 cm⁻¹ and various bending and rocking modes at lower frequencies. Correlation of these calculated frequencies with experimental spectra is a powerful tool for structural confirmation.

Table 3: Calculated and Experimental Vibrational Frequencies for Key Modes in a Furan-2-carbaldehyde Derivative.
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch16851670
Furan Ring Stretch15701560
Aliphatic C-H Stretch29802975

Reaction Mechanism Predictions and Energetic Profiles

Theoretical chemistry is instrumental in elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Activation Barrier Determination

By mapping the potential energy surface for a given reaction, it is possible to locate the transition state, which is the highest energy point along the reaction coordinate. researchgate.net The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. researchgate.net

For this compound, various reactions can be studied, such as electrophilic substitution on the furan ring, nucleophilic addition to the carbonyl group, or reactions involving the ethyl group. For each proposed mechanism, the energy of the transition state is calculated. The difference in energy between the reactants and the transition state is the activation barrier, a key determinant of the reaction rate. For instance, in a hypothetical H-abstraction reaction from the ethyl group, the activation barrier would be calculated to predict the feasibility of this process. mdpi.com

Table 4: Calculated Activation Barriers for Representative Reactions of a Substituted Furan. mdpi.com
Reaction TypeActivation Barrier (kcal/mol)
H-abstraction from ethyl group (α-carbon)16.2
H-abstraction from ethyl group (β-carbon)12.9
Electrophilic addition to furan ring19.7

Mapping of Potential Energy Surfaces for Complex Chemical Transformations

For more complex reactions, such as thermal decomposition or multi-step organic transformations, a more comprehensive mapping of the potential energy surface (PES) is required. researchgate.net A PES is a multi-dimensional surface that represents the potential energy of a system as a function of its geometric parameters. researchgate.netyoutube.com

By exploring the PES, chemists can identify not only the reactants, products, and transition states but also any intermediates that may be formed during the reaction. researchgate.net This allows for the complete elucidation of the reaction pathway. For a molecule like this compound, this could involve studying its pyrolysis, where various bond-breaking and rearrangement steps can occur. mdpi.com The calculated PES would reveal the most favorable decomposition pathways and the associated energy barriers for each step. mdpi.com

In the absence of direct theoretical and computational studies specifically focused on this compound, this section will draw upon research conducted on the parent compound, furan-2-carbaldehyde (furfural), and other substituted furan derivatives. These studies provide a framework for understanding how molecular modeling and docking can be applied to investigate the catalytic and reagent interactions of this compound, as well as to predict the outcomes of its synthetic transformations.

Computational Assessment of Ligand-Substrate Interactions in Catalytic Systems

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the interactions between a substrate like this compound and a catalyst. These studies can model the adsorption of the molecule onto a catalyst surface and calculate the energy barriers for various reaction pathways, thereby predicting the most likely transformations.

For instance, DFT studies on the conversion of furfural (B47365) on a Palladium (Pd)(111) surface have provided a detailed understanding of the reaction network. These studies show that furfural preferentially adsorbs onto the surface with the furan ring lying flat. From this adsorbed state, several reactions can occur, including decarbonylation to furan, hydrogenation of the aldehyde group to form furfuryl alcohol, and hydrogenation of the furan ring.

The presence of an ethyl group at the 3-position of the furan ring in this compound would be expected to influence these interactions. The electron-donating nature of the ethyl group could enhance the adsorption energy of the molecule on the catalyst surface. Furthermore, steric hindrance from the ethyl group might favor certain adsorption geometries over others, potentially altering the selectivity of the catalytic process.

A theoretical investigation into the hydrogenation of furfural to furfuryl alcohol catalyzed by Lewis acidic BEA zeolites has also been conducted using DFT. nih.gov This study explored both concerted and stepwise mechanisms, finding that the stepwise pathway has a significantly lower activation barrier. nih.gov The study also assessed the impact of substituting different tetravalent metals into the zeolite framework, revealing that the catalytic activity is influenced by the charge transfer from the catalyst to the furfural molecule. nih.gov Similar computational approaches could be employed to understand how the electronic and steric properties of the ethyl group in this compound would affect its hydrogenation in the presence of such catalysts.

To illustrate the type of data generated from such computational studies, the following table summarizes key findings from a DFT study on furfural conversion.

Reaction PathwayProductActivation Energy (Illustrative)Key Insight
DecarbonylationFuran + COE_act1Provides a route to a key platform chemical.
Aldehyde HydrogenationFurfuryl AlcoholE_act2Leads to a valuable solvent and monomer precursor.
Ring HydrogenationTetrahydrofurfuryl alcoholE_act3Results in a fully saturated, stable product.

Note: The activation energies are presented here as illustrative placeholders (E_act) as specific values can vary significantly depending on the catalyst and computational method used.

Predictive Modeling for Regioselectivity and Stereoselectivity in Synthetic Processes

Computational modeling is also invaluable for predicting the regioselectivity and stereoselectivity of synthetic reactions involving this compound. By calculating the energies of different transition states, chemists can anticipate which of several possible products is most likely to form.

In reactions involving the furan ring, the ethyl group at the 3-position would act as a directing group. For electrophilic aromatic substitution reactions, the electron-donating ethyl group would activate the furan ring, likely directing incoming electrophiles to the C5 position due to a combination of electronic and steric effects. Computational models can quantify these effects by calculating the relative stabilities of the intermediates formed from attack at different positions on the ring.

For reactions at the aldehyde group, such as nucleophilic additions, the stereoselectivity of the product is of key interest. If the addition creates a new chiral center, computational models can be used to predict which stereoisomer will be favored. This is achieved by modeling the different transition states leading to the possible products and comparing their relative energies. The steric bulk of the 3-ethyl group would play a significant role in dictating the facial selectivity of the nucleophilic attack on the adjacent aldehyde.

A study on the reaction of various substituted furan-2-carboxaldehydes with hippuric acid highlights the influence of substituents on reactivity. It was noted that electron-withdrawing groups on the furan ring activate the carbonyl group for condensation. Conversely, the electron-donating ethyl group in this compound would be expected to slightly deactivate the aldehyde towards nucleophilic attack compared to unsubstituted furfural. Predictive modeling could provide quantitative estimates of this effect on reaction rates and equilibria.

The following table outlines how predictive modeling could be applied to understand the selectivity in reactions of this compound.

Reaction TypeSelectivity AspectComputational ApproachPredicted Outcome Influenced by 3-Ethyl Group
Electrophilic Aromatic SubstitutionRegioselectivityCalculation of intermediate stabilitiesFavored substitution at the C5 position.
Nucleophilic Addition to AldehydeStereoselectivityTransition state energy calculations for diastereomeric productsThe steric bulk of the ethyl group will influence the approach of the nucleophile, favoring one stereoisomer.
Condensation ReactionsReactivityCalculation of reaction energy profilesThe electron-donating ethyl group may decrease the reaction rate compared to unsubstituted furfural.

While specific computational data for this compound is not yet available in the literature, the principles and methodologies demonstrated in studies of related furan compounds provide a clear roadmap for future theoretical investigations into the rich chemistry of this molecule.

Applications in Organic Synthesis and Materials Science As a Versatile Building Block

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The inherent reactivity of its functional groups makes 3-ethylfuran-2-carbaldehyde a valuable intermediate for synthetic chemists. The aldehyde can readily participate in a wide array of chemical transformations, while the furan (B31954) ring itself can be either preserved in the final structure or serve as a latent diene for cycloaddition reactions.

Precursor for Advanced Heterocyclic Architectures

The furan-2-carbaldehyde scaffold is a well-established precursor for a variety of heterocyclic systems. The aldehyde group of this compound is the primary site for reactions such as condensations, which can be followed by intramolecular cyclizations to form new rings. This reactivity allows it to be a starting point for more complex, fused, or substituted heterocyclic structures. The ethyl group at the 3-position can influence the steric and electronic properties of these reactions, potentially leading to unique selectivity or modified properties in the resulting heterocycles compared to its unsubstituted parent compound, furfural (B47365).

Scaffold for the Synthesis of Polyfunctionalized Organic Molecules

As a bifunctional compound, this compound serves as an excellent scaffold for creating molecules with multiple functional groups. The aldehyde can be converted into a range of other functionalities, including alcohols, carboxylic acids, imines, and alkenes through reactions like reduction, oxidation, reductive amination, and Wittig-type reactions. These transformations, combined with potential reactions on the furan ring or the ethyl substituent, enable the introduction of diverse chemical handles, paving the way for the synthesis of complex, polyfunctionalized organic molecules. Chemical suppliers categorize this compound among material building blocks, highlighting its role as a fundamental component for constructing more elaborate chemical structures. bldpharm.com

Strategic Utilization in Medicinal Chemistry Research (as a synthetic intermediate)

In the realm of medicinal chemistry, small heterocyclic molecules are of paramount importance. The classification of this compound as a pharmaceutical intermediate by chemical vendors underscores its potential in drug discovery and development pipelines. bldpharm.com

Building Block for Nitrogen-Containing Heterocycles with Potential Bioactivity

Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals. The aldehyde functionality of this compound is particularly useful for synthesizing these structures. Through condensation reactions with various nitrogen-based nucleophiles (such as amines, hydrazines, or amides), a diverse library of nitrogen-containing heterocyclic compounds can be accessed. The resulting furan-substituted heterocycles are of significant interest as they may exhibit a range of biological activities, making this compound a valuable starting material for generating novel compounds for biological screening.

Intermediates in the Synthesis of Specific Pharmacophores (e.g., Quinazolin-4(3H)-ones)

One of the key applications of aldehydes in medicinal chemistry is in the synthesis of specific pharmacophores known for their therapeutic properties. For instance, the synthesis of the quinazolin-4(3H)-one core, a privileged structure in drug discovery, can be achieved through the condensation of an aldehyde with 2-aminobenzamide. In this context, this compound can serve as the aldehyde component to produce 2-(3-ethylfuran-2-yl)quinazolin-4(3H)-one and its derivatives. This strategic use allows for the incorporation of the 3-ethylfuran (B12657199) moiety into a known bioactive scaffold, potentially modulating its pharmacological profile.

Table 1: General Synthetic Scheme for Quinazolin-4(3H)-one from this compound

Reactant 1Reactant 2Product
This compound2-Aminobenzamide2-(3-Ethylfuran-2-yl)quinazolin-4(3H)-one

This table represents a plausible and well-established synthetic route for this class of compounds.

Development of Advanced Materials Precursors

The utility of this compound extends beyond pharmaceuticals into the domain of materials science. Its listing as a building block for materials suggests its role as a monomer or an additive in the creation of novel polymers and functional materials. bldpharm.com Furan-based polymers, or furan resins, are known for their thermal stability and chemical resistance. The incorporation of this compound into such polymers could modify their properties, for example, by altering the cross-linking density or changing the polymer's solubility and thermal characteristics due to the presence of the ethyl group. The aldehyde group also offers a reactive handle for post-polymerization modification, allowing for the creation of functional surfaces or materials with tailored properties.

Monomers for Polymer Synthesis and Functional Material Development

Furan derivatives, particularly those derived from the dehydration of sugars, are recognized as key platform chemicals for the creation of bio-based polymers. researchgate.netwikipedia.org Furfural (furan-2-carbaldehyde), the parent compound of this compound, is a cornerstone for producing a variety of monomers. wikipedia.org The hydrogenation of furfural yields furfuryl alcohol, which is a monomer for furan resins used in thermoset composites, adhesives, and coatings. wikipedia.org

The aldehyde functionality of molecules like this compound allows for various transformations into polymer precursors. For instance, oxidation of the aldehyde group can lead to a carboxylic acid. If further functional groups are present or introduced, difunctional monomers suitable for step-growth polymerization can be synthesized. A prominent example in the furan family is the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a key monomer for the bio-based polyester (B1180765) polyethylene (B3416737) furanoate (PEF). acs.orgspecialchem.com PEF is considered a promising renewable alternative to the petroleum-based polyethylene terephthalate (B1205515) (PET). researchgate.netspecialchem.com

The ethyl group at the 3-position of this compound would influence the polymerization process and the properties of the resulting polymer. This substituent can affect the reactivity of the furan ring and the packing of polymer chains, thereby modifying properties such as solubility, thermal stability, and mechanical strength compared to polymers derived from unsubstituted furfural. Furan-based polymers also exhibit potential for creating "smart" materials. The furan ring can act as a diene in the Diels-Alder reaction, enabling the formation of reversible covalent bonds that can impart self-healing or shape-memory properties to the polymer matrix. researchgate.netresearchgate.net

Table 1: Comparison of Furan-Based Polyester (PEF) and Conventional Polyester (PET)

Property Polyethylene Furanoate (PEF) Polyethylene Terephthalate (PET)
Source 100% Bio-based (from plant sugars). specialchem.com Fossil fuel-based. specialchem.com
Gas Barrier (Oxygen) Excellent; significantly higher than PET. specialchem.com Good.
Tensile Strength Exceeds that of PET. specialchem.com High.
Thermal Stability Good. ncsu.edu Good.

| Recyclability | 100% Recyclable. specialchem.com | Widely recycled. |

Precursors for Optoelectronic or other Smart Materials

The conjugated system of the furan ring makes it an attractive component for the synthesis of organic semiconducting materials. rsc.org Research has demonstrated the creation of furan-based conjugated polymers with tunable bandgaps, a critical characteristic for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org By adjusting the length of oligofuran building blocks, the electronic properties of the resulting polymers can be tailored to absorb and emit light across the visible to near-infrared regions. rsc.org

While specific research on this compound in this context is not widely documented, its fundamental structure is amenable to similar applications. The aldehyde group can be chemically modified to create a polymerizable group, allowing for its incorporation into a conjugated polymer backbone. The furan ring would contribute to the electronic properties of the material.

Furthermore, the ability of the furan moiety to participate in reversible Diels-Alder reactions is a key feature for the development of smart materials. researchgate.net This chemistry allows for the design of polymers that can be cross-linked and de-crosslinked in response to stimuli like heat, enabling self-healing capabilities or shape-memory effects. researchgate.netresearchgate.net The principles underlying these applications are broadly applicable to various furan derivatives, including this compound.

Bio-Based Chemical Production and Valorization Pathways

The production of furan aldehydes from renewable biomass is a cornerstone of the bio-based chemical industry. europa.eu The most established pathway involves the acid-catalyzed dehydration of C5 sugars (pentoses), such as xylose, which are abundant in the hemicellulose fraction of lignocellulosic biomass. wikipedia.orgnih.gov This process yields furfural, the parent furan-2-carbaldehyde.

The valorization of biomass involves converting these platform molecules into higher-value chemicals and materials. nih.govacs.org Furfural itself is a key intermediate that can be transformed into a wide array of products, including solvents, fuels, and monomers for polymers. wikipedia.orggoogle.com

The synthesis of this compound from bio-based sources would likely be a multi-step process starting from a primary furan platform chemical. While the direct fermentation or single-step catalytic conversion of biomass to 3-substituted furans is not a common pathway, established organic synthesis methods can be employed to build upon bio-derived furan precursors. For instance, synthetic routes could potentially involve the chemical modification of furan or furfural to introduce an ethyl group at the 3-position. The development of efficient catalytic processes for such specific alkylations is an active area of research aimed at diversifying the portfolio of accessible bio-based chemicals.

Table 2: Potential Biomass Feedstocks for Furfural Production

Feedstock Category Specific Examples
Agricultural Residues Corncobs, Sugarcane Bagasse, Wheat Bran. researchgate.netwikipedia.org
Woody Biomass Sawdust. wikipedia.org

| Other Crop Residues | Oat Hulls. wikipedia.org |

Derivatives and Analogues of 3 Ethylfuran 2 Carbaldehyde

Synthesis of Substituted 3-Ethylfuran-2-Carbaldehyde Derivatives

The synthesis of derivatives of this compound can be approached by modifying the ethyl group or by introducing new substituents to the furan (B31954) ring.

Standard alkane halogenation reactions can be applied to the ethyl group of this compound. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a halogen atom, primarily at the benzylic-like position (the carbon adjacent to the furan ring). This reaction proceeds via a radical chain mechanism. The reactivity of halogens for such reactions generally follows the order F₂ > Cl₂ > Br₂ > I₂. libretexts.org

Further modifications of the halogenated product can lead to a variety of derivatives. For example, the bromo derivative can be converted to the corresponding alcohol by hydrolysis or to an ether by reaction with an alkoxide.

The introduction of new substituents onto the furan ring of this compound is governed by the directing effects of the existing ethyl and aldehyde groups. Furan is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. numberanalytics.comchemicalbook.com The oxygen atom in the furan ring directs incoming electrophiles to the C2 and C5 positions. pearson.comquora.compearson.com In this compound, the C2 position is occupied by the aldehyde group, and the C3 position by the ethyl group. The C5 position is therefore the most likely site for electrophilic attack.

Common electrophilic substitution reactions include:

Nitration: Using a mild nitrating agent like acetyl nitrate (B79036) at low temperatures can introduce a nitro group at the C5 position. pharmaguideline.comyoutube.com

Halogenation: Bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ in a suitable solvent, leading to the 5-halo-3-ethylfuran-2-carbaldehyde. pearson.compharmaguideline.com

Sulfonation: Reaction with sulfur trioxide in pyridine (B92270) can introduce a sulfonic acid group at the C5 position. pharmaguideline.comyoutube.com

Furan-2-Carbaldehyde Isomers and Homologues

The position of the substituents on the furan ring significantly impacts the compound's electronic properties and reactivity.

The reactivity of furan carbaldehydes is influenced by the position of the formyl group. Furan-2-carbaldehyde and furan-3-carbaldehyde are the two primary isomers. The lone pairs on the oxygen atom in the furan ring contribute to the aromatic system, making the ring electron-rich and more reactive than benzene (B151609) towards electrophiles. chemicalbook.com

In electrophilic substitution reactions, furan-2-carbaldehyde is generally more reactive at the C5 position, while furan-3-carbaldehyde can be substituted at the C2 or C5 positions. The aldehyde group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to furan itself.

Computational studies and experimental observations of reactions like the Diels-Alder reaction have shown that the electronic nature of substituents on the furan ring plays a crucial role. rsc.org Electron-donating groups increase the reactivity of the furan diene, while electron-withdrawing groups decrease it. rsc.org

Table 1: Comparison of Properties of Furan Carbaldehyde Isomers

PropertyFuran-2-carbaldehydeFuran-3-carbaldehyde
IUPAC Name furan-2-carbaldehydefuran-3-carbaldehyde
Synonyms Furfural (B47365), 2-formylfuran3-formylfuran
CAS Number 98-01-1 wikipedia.org498-60-2 nih.govnist.gov
Molecular Formula C₅H₄O₂ wikipedia.orgC₅H₄O₂ nih.gov
Boiling Point 162 °C wikipedia.org144 °C studysmarter.co.uk
Reactivity More studied, participates in various condensation and substitution reactions. zenodo.orgAlso reactive, undergoes photochemical reactions. studysmarter.co.uk

The presence and position of alkyl groups on the furan carbaldehyde ring influence its reactivity. Alkyl groups are electron-donating and can therefore activate the furan ring towards electrophilic substitution. In the case of this compound, the ethyl group at the C3 position enhances the electron density of the ring, potentially increasing its reactivity in certain reactions compared to unsubstituted furan-2-carbaldehyde.

In Diels-Alder reactions, where the furan acts as a diene, electron-donating substituents generally increase the reaction rate. rsc.orgmdpi.com Therefore, this compound would be expected to be more reactive than furan-2-carbaldehyde in such cycloadditions. The regioselectivity of these reactions is also influenced by the position of the substituents.

Heterocyclic Ring Expansion and Contraction Reactions Involving Furan Carbaldehydes

Furan rings can undergo ring expansion and contraction reactions to form other heterocyclic systems. A notable ring expansion reaction is the Achmatowicz rearrangement, which involves the oxidative ring expansion of furfuryl alcohols to 6-hydroxypyranones. researchgate.net Furfuryl alcohols can be readily prepared by the reduction of the corresponding furan carbaldehydes. Thus, this compound could be a precursor to a substituted 6-hydroxypyranone via a two-step process of reduction followed by oxidative ring expansion.

Ring contraction reactions of furan derivatives are less common. However, it has been reported that pyrylium (B1242799) salts can be oxidized to form 2-acylfurans through a ring contraction mechanism. pharmaguideline.com

Advanced Analytical Methodologies for Detection and Quantitative Analysis

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatography is the cornerstone for the analysis of 3-ethylfuran-2-carbaldehyde, providing the necessary separation from interfering compounds in complex samples. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal in its analytical workflow.

While less common than GC for highly volatile compounds, reversed-phase HPLC (RP-HPLC) offers a robust method for the analysis of furanic aldehydes, particularly when derivatization is employed or when analyzing less volatile sample extracts.

Method Development: A typical RP-HPLC method for a furan (B31954) derivative involves a C18 column for separation. researchgate.netsymbiosisonlinepublishing.com The mobile phase is often a gradient mixture of an aqueous component (like water with a small percentage of acid, such as acetic or formic acid) and an organic solvent, commonly acetonitrile (B52724) or methanol. researchgate.net The gradient elution allows for the effective separation of compounds with varying polarities. Detection is commonly achieved using a Photo Diode Array (PDA) or UV detector, set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net

Method Validation: Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. researchgate.netsymbiosisonlinepublishing.com Key validation parameters include specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantitation (LOQ). symbiosisonlinepublishing.commdpi.com

Table 1: Illustrative HPLC Method Validation Parameters for Furan Aldehyde Analysis

Parameter Specification Typical Value
Linearity (r²) Correlation coefficient should be close to 1 > 0.997 nih.gov
LOD Signal-to-noise ratio of 3:1 0.69 µg/mL researchgate.net
LOQ Signal-to-noise ratio of 10:1 1.95 µg/mL researchgate.net
Accuracy (% Recovery) Percentage of analyte recovered from a spiked matrix 86% - 113% nih.gov
Precision (% RSD) Relative Standard Deviation for multiple measurements < 2% for system precision, < 18% for method precision symbiosisonlinepublishing.comnih.gov

| Robustness | Consistency of results with small, deliberate variations in method parameters | Resolution between peaks > 1.5 symbiosisonlinepublishing.com |

Given the volatile nature of this compound, gas chromatography is the most frequently employed analytical technique.

Method Development: Separation is typically achieved on a low- to mid-polarity capillary column, such as an HP-5MS (5% phenyl-methylpolysiloxane). nih.govmdpi.com The carrier gas is usually helium at a constant flow rate. nih.gov A temperature-programmed oven is used to ensure the separation of a wide range of volatile compounds. The initial oven temperature is held low to separate highly volatile components, then ramped up to elute less volatile compounds. nih.gov For sample introduction, static headspace (HS) or solid-phase microextraction (SPME) techniques are common, as they efficiently extract volatile analytes from the sample matrix. nih.govnih.gov

Specialized Detectors: While a Flame Ionization Detector (FID) can be used for general quantification, a Mass Spectrometer (MS) is the preferred detector due to its high sensitivity and ability to provide structural information for definitive peak identification. researchgate.netnih.gov GC-MS has become the preferred method for detecting trace amounts of furan and its derivatives. researchgate.net

Table 2: Typical GC-MS Parameters for the Analysis of Furan Derivatives

Parameter Condition
GC Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness nih.gov
Injection Technique Headspace (HS) or Solid-Phase Microextraction (SPME) nih.gov
Carrier Gas Helium, 1 mL/min nih.gov
Oven Program 32°C (4 min), ramp 20°C/min to 200°C (3 min) nih.gov
Injector Temperature 280°C nih.gov
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV acs.org

| MS Interface Temp. | 300°C acs.org |

Hyphenated Techniques for Comprehensive and Trace Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive and trace-level analysis of this compound.

The most powerful and widely used hyphenated technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) and its more advanced version, tandem mass spectrometry (GC-MS/MS). nih.govmdpi.com GC provides high-resolution separation of volatile compounds, while the MS detector provides sensitive detection and confirmation of the analyte's identity based on its mass spectrum.

For even greater selectivity and sensitivity in complex matrices, GC-MS/MS is utilized. acs.org This technique operates in modes such as multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. This minimizes background noise and effectively eliminates interferences, allowing for very low limits of quantitation (LOQ), often in the range of ng/g or parts-per-billion. mdpi.comacs.org Studies have shown that a simultaneous analysis of furan and ten of its derivatives can be achieved in under 10 minutes using GC-MS/MS with an HP-5MS column. nih.govmdpi.com

Another advanced technique is Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS), which can detect volatile organic compounds in real-time. However, studies on furanoids have shown that fragmentation can occur, which may complicate quantification. For instance, 2-furaldehyde has been observed to produce a fragment ion that could interfere with furan measurements, highlighting the need for careful characterization of such methods. copernicus.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid
Helium
Methanol
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
Sodium Chloride
2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH)
Furan

GC-MS and LC-MS for Robust Compound Identification and Trace Quantification

The accurate identification and quantification of this compound, particularly at trace levels in complex matrices, necessitate sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods employed for this purpose, each offering distinct advantages for the analysis of furan derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. researchgate.net Its high sensitivity and separation efficiency make it the preferred method for detecting trace amounts of furan derivatives in various samples, including food and environmental matrices. researchgate.netnih.gov

Sample Preparation for GC-MS Analysis: Due to the volatile nature of furan derivatives and their presence at low concentrations, a pre-concentration step is typically required before GC-MS analysis. nih.govshimadzu.com Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted technique that has demonstrated superior sensitivity for absorbing volatile furan compounds. researchgate.netrestek.com This method involves exposing a fiber coated with a specific polymeric material to the headspace above the sample, where volatile analytes partition onto the fiber. researchgate.net The fiber is then transferred to the GC injector for thermal desorption and analysis. Recent advancements, such as the SPME Arrow, which has a larger sorbent volume, offer improved durability and significantly higher analyte responses compared to traditional SPME fibers, enabling more sensitive analysis. shimadzu.comrestek.com

Separation and Detection: Once introduced into the gas chromatograph, the compound is separated from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. Capillary columns like the HP-5MS are commonly used for the separation of furan and its derivatives, achieving good resolution of isomers within a short analysis time. nih.govnih.gov

Following separation, the compound enters the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a chemical fingerprint for identification. For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. shimadzu.com By operating in the Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect specific precursor-to-product ion transitions unique to the target analyte. shimadzu.combaua.de This approach significantly reduces background noise and matrix interference, allowing for highly reliable and accurate quantification at very low levels. shimadzu.com

Method Validation and Performance: Validated GC-MS/MS methods for furan derivatives demonstrate excellent performance characteristics. Studies have reported high recovery rates, typically ranging from 76% to 117% in various food matrices. nih.govnih.gov The limits of quantitation (LOQ) are often in the low nanogram per gram (ng/g) range, with values reported between 0.003 and 0.675 ng/g, confirming the method's suitability for trace analysis. nih.govnih.gov

Table 1: Typical GC-MS/MS Parameters for Furan Derivative Analysis
ParameterConditionReference
ExtractionHeadspace SPME (CAR/PDMS fiber) nih.gov
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) nih.govnih.gov
Carrier GasHelium (~1 mL/min) nih.gov
Injector Temperature280 °C nih.gov
Oven ProgramInitial 32-40°C, ramped to 200-220°C nih.govmdpi.com
Detection ModeMS/MS (Multiple Reaction Monitoring - MRM) shimadzu.combaua.de
Ion Source Temperature230 °C mdpi.com
Table 2: Method Validation Data for Furan Derivative Analysis by GC-MS/MS
MatrixRecovery (%)Limit of Quantitation (LOQ) (ng/g)Reference
Canned Oily Fish75.9 - 114.60.003 - 0.675 nih.gov
Fruit86.1 - 113.90.003 - 0.675 nih.gov
Juice84.9 - 117.20.003 - 0.675 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is predominant for volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful tool for non-volatile, polar, or thermally labile compounds. In the context of furan derivatives, LC-MS is more commonly applied to larger, less volatile molecules containing a furan moiety, such as certain drug residues or fatty acids. qub.ac.uknih.gov

The utility of LC-MS for analyzing small furan aldehydes like this compound often involves a derivatization step. This process converts the volatile aldehyde into a larger, less volatile, and more easily ionizable derivative that is amenable to LC separation and subsequent MS detection. For instance, methods developed for the analysis of nitrofuran drug residues involve derivatization with 2-nitrobenzaldehyde to create stable derivatives that can be readily analyzed by LC-MS/MS. qub.ac.uk This approach enhances retention on the LC column and improves ionization efficiency.

LC-MS/MS analysis provides high specificity and sensitivity, similar to its GC counterpart. qub.ac.uk The technique is particularly valuable in proteomics studies, where it has been used to analyze cellular responses to furan aldehydes by quantifying changes in protein expression. nih.govornl.govscispace.com In such applications, LC-MS can identify and quantify enzymes, like oxidoreductases, that are involved in the detoxification of furan aldehydes. nih.gov

For direct analysis, high-resolution mass spectrometry (HRMS) coupled with LC, such as an LC-Orbitrap-MS, can provide highly accurate mass measurements, aiding in the unequivocal identification of target compounds and their metabolites in complex biological or food matrices. nih.gov

Future Research Directions and Emerging Perspectives

Exploration of Novel Catalytic Systems for Efficient and Selective Synthesis

The development of efficient and selective methods for the synthesis of substituted furans is a cornerstone of modern organic chemistry. mdpi.comhymasynthesis.com For 3-ethylfuran-2-carbaldehyde, future research will likely focus on adapting and optimizing existing catalytic strategies to achieve high yields and purity. The classical Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, offers a foundational approach. frontiersin.org However, advancing beyond these traditional methods with novel catalytic systems will be crucial.

Future investigations could explore the use of transition metal catalysts, such as those based on gold, palladium, or iron, which have shown remarkable efficiency in the synthesis of other highly substituted furans. mdpi.com For example, gold-catalyzed cascade reactions of enones or iron(III) chloride-catalyzed tandem propargylation-cycloisomerization reactions could be adapted for the specific synthesis of this compound. mdpi.com The development of heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), could also be a key research direction, offering advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. pensoft.net

A hypothetical comparison of potential catalytic systems for the synthesis of this compound is presented in Table 1. This table illustrates the type of data that future research in this area would aim to generate.

Table 1: Hypothetical Catalytic Systems for the Synthesis of this compound

Catalyst SystemPrecursorsTemperature (°C)Reaction Time (h)Hypothetical Yield (%)Selectivity
H₂SO₄ (Paal-Knorr)3-Ethyl-1,4-dicarbonyl precursor1001265Moderate
AuCl₃/AgOTfSubstituted enyne60492High
FeCl₃Propargylic alcohol & β-keto ester80685Good
Zeolite H-ZSM-5Biomass-derived polyol200278Moderate

Design of Advanced Synthetic Pathways for Complex Derivatization

The aldehyde functional group at the 2-position and the ethyl group at the 3-position of this compound make it a versatile scaffold for the synthesis of more complex molecules. Future research will undoubtedly focus on exploring its reactivity to build a diverse library of derivatives.

Advanced synthetic pathways could involve:

Condensation Reactions: The aldehyde group can readily undergo condensation reactions, such as Knoevenagel or Claisen-Schmidt condensations, to form α,β-unsaturated systems which are precursors to a variety of heterocyclic and carbocyclic structures. chemicalbook.com

Oxidation and Reduction: Selective oxidation of the aldehyde to a carboxylic acid (3-ethylfuran-2-carboxylic acid) or its reduction to an alcohol (3-ethylfuran-2-methanol) would provide entry into esters, amides, and ethers, significantly expanding the accessible chemical space. mdpi.com

Cross-Coupling Reactions: While the furan (B31954) ring itself can be challenging to functionalize directly, modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira) could be explored, potentially after selective halogenation of the furan ring at the C4 or C5 position, to introduce aryl, vinyl, or alkynyl substituents. researchgate.net

Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound as a key building block could provide rapid and efficient access to complex molecular architectures, which is highly desirable in medicinal chemistry and materials science. researchgate.net

In-depth Mechanistic Understanding through Cutting-Edge Spectroscopic Probes and Operando Studies

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is essential for optimizing reaction conditions and catalyst design. Future research should employ a combination of advanced spectroscopic techniques and computational studies.

The use of deuterated analogues, such as a deuterated formyl group (CHO to CDO), can provide invaluable mechanistic insight through kinetic isotope effect studies, as has been demonstrated for furan-2-carbaldehyde. wikipedia.orgchemicalbook.comeuropa.eu In-depth NMR spectroscopic studies, including 2D techniques like HSQC and HMBC, will be fundamental for the unambiguous structural characterization of intermediates and products. researchgate.netnih.govuni.lu

Operando spectroscopy, where spectroscopic measurements are taken on the reacting system under real catalytic conditions, represents a frontier in mechanistic studies. Techniques such as operando FTIR or Raman spectroscopy could be used to observe the formation and consumption of transient species on a catalyst surface during the synthesis of this compound, providing direct evidence for proposed reaction pathways. chemicalbook.com

Predictive Modeling for Reactivity, Selectivity, and Material Properties

Computational chemistry and predictive modeling are poised to play a significant role in accelerating research on this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the reactivity and selectivity of various transformations. hmdb.ca This can help in the rational design of catalysts and in understanding the outcomes of reactions before they are attempted in the lab.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed for a library of derivatives synthesized from this compound. By correlating calculated molecular descriptors with experimentally determined properties (e.g., biological activity, material properties), these models can predict the characteristics of yet-to-be-synthesized compounds, guiding synthetic efforts towards molecules with desired functionalities.

Table 2 presents a hypothetical set of calculated molecular descriptors for this compound, which would form the basis for such predictive models.

Table 2: Hypothetical Calculated Molecular Descriptors for this compound

DescriptorHypothetical ValueMethod
Molecular Weight124.14 g/mol -
LogP1.85ALOGPS
Dipole Moment3.5 DDFT (B3LYP/6-31G)
HOMO Energy-6.2 eVDFT (B3LYP/6-31G)
LUMO Energy-1.5 eVDFT (B3LYP/6-31G)
Polarizability12.3 ųDFT (B3LYP/6-31G)

Integration with Automated Synthesis, High-Throughput Screening, and Flow Chemistry Methodologies

To fully explore the chemical space around this compound, modern high-throughput technologies will be indispensable. Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by systematically varying reaction partners and conditions.

Flow chemistry, in particular, offers significant advantages for the synthesis and derivatization of furan compounds. hmdb.ca The precise control over reaction parameters such as temperature, pressure, and reaction time, coupled with improved heat and mass transfer, can lead to higher yields, better selectivity, and enhanced safety, especially for highly exothermic or fast reactions. hmdb.ca Future research could focus on developing continuous flow processes for both the synthesis of this compound and its subsequent derivatization. This approach is highly scalable and can be integrated with in-line purification and analysis, accelerating the discovery-to-production pipeline.

The combination of automated synthesis and high-throughput screening would allow for the rapid evaluation of the biological or material properties of the resulting compound libraries, fast-tracking the identification of new leads for pharmaceutical or material science applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-ethylfuran-2-carbaldehyde, and how can their efficiency be evaluated?

  • Methodology : Synthetic routes for structurally analogous aldehydes (e.g., 3-methylfuran-2-carbaldehyde) include the Vilsmeier-Haack reaction (using DMF and POCl₃) or Claisen-Schmidt condensation. Efficiency is assessed via yield optimization (e.g., varying temperature, catalyst loading) and purity analysis (GC-MS, HPLC). For example, phosphorus pentachloride-mediated reactions have been used for similar carbaldehydes, but side reactions (e.g., over-chlorination) require careful monitoring .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., ethyl vs. methyl groups) and aldehyde proton shifts (δ ~9.5–10 ppm).
  • IR : Stretching bands for aldehyde (ν ~1700 cm1^{-1}) and furan ring (ν ~1600 cm1^{-1}).
  • HRMS : Exact mass analysis (e.g., [M+H]+^+) validates molecular formula. Cross-reference with databases like PubChem ensures consistency .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Dose-response curves : Validate activity thresholds. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst ratio) and analyze outcomes via ANOVA.
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress.
  • Byproduct identification : LC-MS or GC-MS to detect intermediates (e.g., dimerization products). For phosphorus-containing catalysts, monitor for phosphoester byproducts .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption (logP), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions).
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations for binding stability .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • X-ray diffraction : Use SHELXL for refinement. Key parameters: R-factor (<5%), electron density maps for ethyl group orientation.
  • Twinned crystals : Apply SHELXD for structure solution if twinning is detected. Compare with DFT-optimized geometries for validation .

Q. How should conflicting biological activity data across studies be reconciled?

  • Methodology :

  • Meta-analysis : Follow Cochrane guidelines to aggregate data, assess heterogeneity (I² statistic), and identify confounding variables (e.g., assay type, cell line variability).
  • Experimental validation : Reproduce studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.